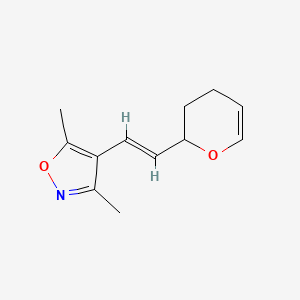
4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole is an organic compound that features a unique combination of a pyran ring and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by Grubbs’ catalysts.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving nitrile oxides and alkenes or alkynes.
Coupling of the Pyran and Isoxazole Rings: The final step involves coupling the pyran and isoxazole rings through a vinyl linkage, which can be achieved using various coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler compound with a similar pyran ring structure.
3,5-Dimethylisoxazole: A compound with a similar isoxazole ring structure.
4-(2-(3,4-Dihydro-2H-pyran-2-yl)vinyl)-3,5-dimethylisoxazole: The target compound with both pyran and isoxazole rings.
Uniqueness
This compound is unique due to its combination of pyran and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and interactions, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H15NO2/c1-9-12(10(2)15-13-9)7-6-11-5-3-4-8-14-11/h4,6-8,11H,3,5H2,1-2H3/b7-6+ |
Clave InChI |
CARKQEPJDWDYTN-VOTSOKGWSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C)/C=C/C2CCC=CO2 |
SMILES canónico |
CC1=C(C(=NO1)C)C=CC2CCC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


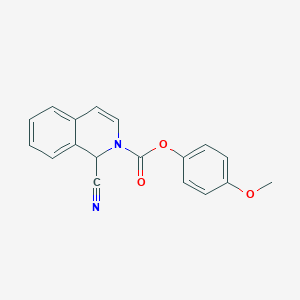
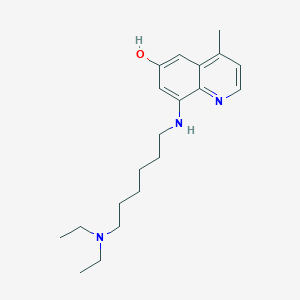
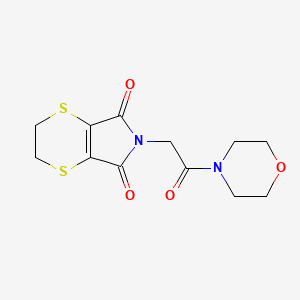
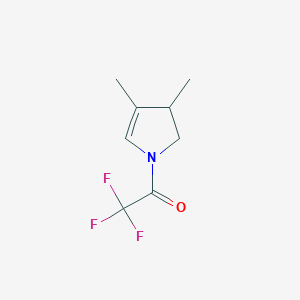
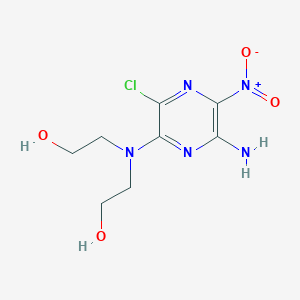
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)

![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
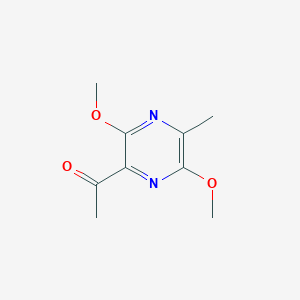
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
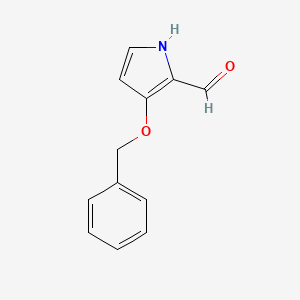

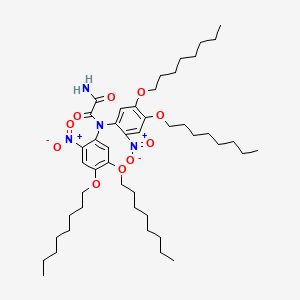
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
